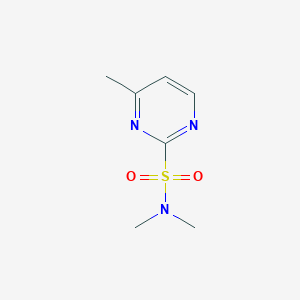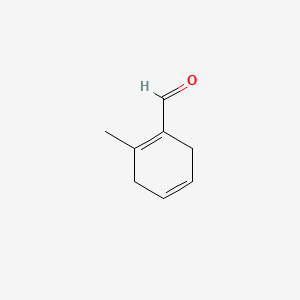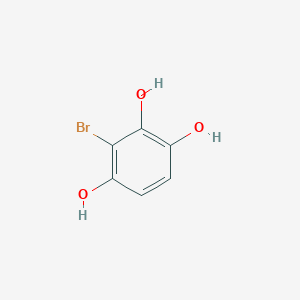
3-Bromobenzene-1,2,4-triol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromobenzene-1,2,4-triol is an organic compound with the molecular formula C6H3BrO3 It is a derivative of benzene, where three hydroxyl groups and one bromine atom are attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromobenzene-1,2,4-triol typically involves the bromination of benzene-1,2,4-triol. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid or chloroform, under controlled temperature conditions. The reaction proceeds as follows:
C6H3(OH)3+Br2→C6H3Br(OH)3+HBr
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity of the product. The reaction is typically conducted in large reactors with continuous monitoring of temperature, pressure, and reaction time.
Análisis De Reacciones Químicas
Types of Reactions: 3-Bromobenzene-1,2,4-triol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The bromine atom can be reduced to form benzene-1,2,4-triol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be used for substitution reactions.
Major Products:
Oxidation: Formation of 3-bromo-1,2,4-benzenetriol quinone.
Reduction: Formation of benzene-1,2,4-triol.
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Bromobenzene-1,2,4-triol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Bromobenzene-1,2,4-triol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with other molecules, while the bromine atom can participate in halogen bonding. These interactions can influence the compound’s reactivity and its effects on biological systems. The exact pathways and molecular targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Bromobenzene: A simpler compound with only one bromine atom attached to the benzene ring.
Benzene-1,2,4-triol: The parent compound without the bromine atom.
4-Bromobenzene-1,2,3-triol: A structural isomer with the bromine atom and hydroxyl groups in different positions.
Uniqueness: 3-Bromobenzene-1,2,4-triol is unique due to the specific arrangement of the bromine atom and hydroxyl groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propiedades
Número CAS |
99910-88-0 |
|---|---|
Fórmula molecular |
C6H5BrO3 |
Peso molecular |
205.01 g/mol |
Nombre IUPAC |
3-bromobenzene-1,2,4-triol |
InChI |
InChI=1S/C6H5BrO3/c7-5-3(8)1-2-4(9)6(5)10/h1-2,8-10H |
Clave InChI |
LOODGNRNUNRBRR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1O)O)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



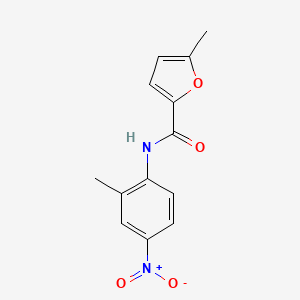
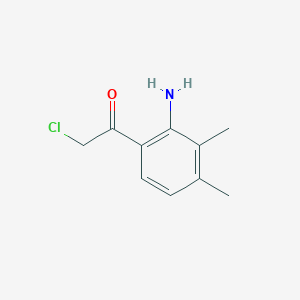
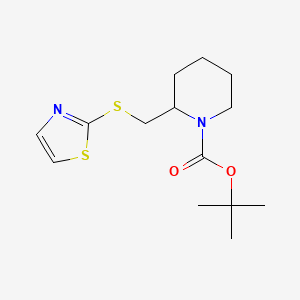
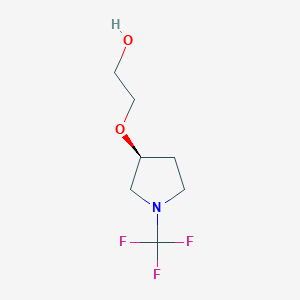
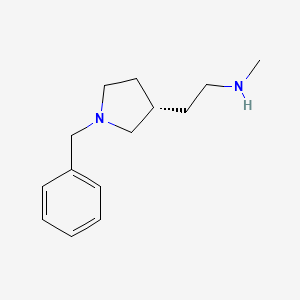
![2-[(Methylcarbamoyl)amino]thiophene-3-carboxylic acid](/img/structure/B13947962.png)
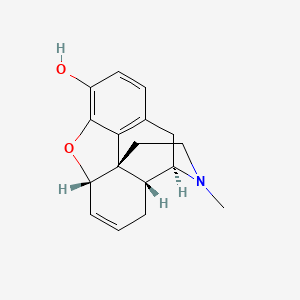

![2,6-Dimethyl-4-{2-methyl-3-[4-(2-methylbutan-2-yl)phenyl]propyl}morpholine 4-oxide](/img/structure/B13947986.png)
![2-[4-(3,4-Dichlorobenzoyl)phenoxy]-2-methylpropanoic acid](/img/structure/B13947993.png)

